(Cyclopropylmethyl)hydrazine

Descripción general

Descripción

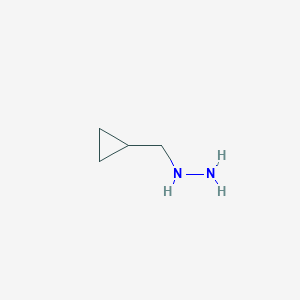

(Cyclopropylmethyl)hydrazine is an organic compound with the molecular formula C₄H₁₀N₂ It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a cyclopropylmethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (Cyclopropylmethyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with hydrazine hydrate. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction is as follows:

Cyclopropylmethyl bromide+Hydrazine hydrate→this compound+Hydrobromic acid

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The product is typically purified through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: (Cyclopropylmethyl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azides or other nitrogen-containing compounds.

Reduction: It can be reduced to form simpler amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Azides or nitroso compounds.

Reduction: Primary or secondary amines.

Substitution: Various substituted hydrazines or hydrazones.

Aplicaciones Científicas De Investigación

(Cyclopropylmethyl)hydrazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Industry: It is used in the production of polymers and other materials with specific properties.

Mecanismo De Acción

The mechanism of action of (Cyclopropylmethyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the hydrazine moiety, which can donate electron pairs to form new bonds. The cyclopropylmethyl group can also influence the compound’s reactivity by stabilizing intermediates or transition states during chemical reactions.

Comparación Con Compuestos Similares

(Cyclopropylmethyl)hydrazine can be compared with other hydrazine derivatives, such as:

Methylhydrazine: Similar in structure but lacks the cyclopropyl group, making it less sterically hindered.

Phenylhydrazine: Contains a phenyl group instead of a cyclopropylmethyl group, leading to different reactivity and applications.

Dimethylhydrazine: Has two methyl groups, making it more volatile and reactive.

Uniqueness: The presence of the cyclopropylmethyl group in this compound imparts unique steric and electronic properties, making it distinct from other hydrazine derivatives. This uniqueness can be exploited in the design of new compounds with specific desired properties.

Actividad Biológica

(Cyclopropylmethyl)hydrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant research findings, highlighting its significance in drug development.

This compound can be synthesized through various methods, often involving the reaction of hydrazine derivatives with cyclopropylmethyl halides. The compound's structure includes a cyclopropyl group attached to a hydrazine moiety, making it a member of the hydrazine class known for diverse biological activities.

Biological Activities

The biological activity of this compound can be categorized into several key areas:

Case Studies and Research Findings

Several studies have explored the biological activities of hydrazines and their derivatives, providing insights into the potential applications of this compound:

- Anticancer Studies : A study found that certain hydrazone derivatives exhibited significant cytotoxicity against cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation .

- Antimicrobial Screening : Research involving various hydrazone derivatives showed promising results against a range of microbial strains. These findings support the hypothesis that this compound could exhibit similar antimicrobial properties .

- Receptor Binding Studies : Investigations into the binding affinity of cyclopropylmethyl derivatives at serotonin receptors revealed that modifications to the cyclopropyl group could enhance selectivity and potency, indicating a pathway for optimizing therapeutic agents based on this compound .

Data Tables

| Activity Type | Compound | Target Organism/Pathway | Result |

|---|---|---|---|

| Anticancer | Hydrazone Derivative | Drug-resistant pancreatic carcinoma | Significant cytotoxicity observed |

| Antimicrobial | Hydrazone Derivative | Staphylococcus aureus | Effective antimicrobial activity noted |

| Neurotransmitter | Cyclopropyl Derivative | 5-HT2 Receptors | Potential receptor interaction identified |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (cyclopropylmethyl)hydrazine?

this compound is synthesized via a multi-step process:

- Step 1 : Cyclopropylmethyl alcohol is treated with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) to form a mesylate intermediate.

- Step 2 : The mesylate undergoes nucleophilic substitution with hydrazine to yield (cyclopopropylmethyl)hydrazine.

- Step 3 : Cyclization with pivaloylacetonitrile produces pyrazole intermediates, critical for further functionalization (e.g., CB2 receptor agonists) .

| Synthesis Step | Reagents/Conditions | Intermediate/Product |

|---|---|---|

| Mesylate Formation | MsCl, Et₃N | Cyclopropylmethyl mesylate |

| Alkylhydrazine Formation | Hydrazine | This compound |

| Cyclization | Pivaloylacetonitrile | 5-Aminopyrazole |

Q. Which analytical techniques are suitable for quantifying (cyclopopropylmethyl)hydrazine and assessing its purity?

- Permanganate Reduction : Hydrazine reduces potassium permanganate, with absorption maxima at 546 nm (molar absorptivity = 2192 L·Mol⁻¹·cm⁻¹). This method is quantitative and validated for hydrazine derivatives .

- Phosphomolybdic Acid (PMA) Derivatization : Forms a colored complex with hydrazines, detectable via spectrophotometry. Requires 0.1 M HCl as a collection medium and PMA solution for derivatization .

| Method | Principle | Detection Wavelength | Molar Absorptivity |

|---|---|---|---|

| Permanganate Reduction | Oxidation-reduction reaction | 546 nm | 2192 L·Mol⁻¹·cm⁻¹ |

| PMA Derivatization | Hydrazine-PMA complex formation | Not specified | N/A |

Advanced Research Questions

Q. How does the cyclopropylmethyl substituent influence catalytic efficiency in hydrazine-catalyzed reactions?

Computational studies on hydrazine-catalyzed ring-opening metathesis reveal that bicyclic hydrazines (e.g., [2.2.2]-systems) with cyclopropylmethyl groups reduce activation barriers in cycloreversion steps. For example, cyclopropylmethyl-substituted hydrazines lower the energy barrier by 5–8 kcal/mol compared to non-substituted analogs, enhancing reaction rates .

Q. What experimental strategies resolve contradictions in bioactivity data among hydrazine derivatives?

- Structural Analysis : Compare substituent effects (e.g., cyclopropylmethyl vs. phenylpropylidene) on receptor binding and selectivity. For CB2 agonists, cyclopropylmethyl groups improve selectivity (SI = 1400) and solubility .

- Pharmacokinetic Profiling : Use liver microsome assays to evaluate metabolic stability. For instance, cyclopropylmethyl derivatives exhibit 85% metabolic stability in human microsomes, reducing variability in in vivo efficacy .

Q. How can hydrazine derivatives be designed for improved metabolic stability?

- Lipophilicity-Solubility Balance : Cyclopropylmethyl groups reduce logP (improving solubility) while maintaining target affinity. For example, compound 22 (logP = 2.1) achieves 50% higher aqueous solubility than non-substituted analogs .

- In Vitro ADME Screening : Prioritize derivatives with <20% degradation in human liver microsomes over 60 minutes. Cyclopropylmethyl-substituted hydrazines show 85% stability under these conditions .

Q. Data Contradiction Analysis

- Example : Discrepancies in reported IC₅₀ values for CB2 agonists may arise from assay conditions (e.g., membrane vs. cell-based assays). Compound 22 shows IC₅₀ = 2.9 nM in membrane assays but 5.1 nM in whole-cell systems due to permeability differences .

- Resolution : Standardize assay protocols (e.g., uniform temperature, buffer composition) and validate with control compounds.

Propiedades

IUPAC Name |

cyclopropylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-6-3-4-1-2-4/h4,6H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFGFCAGFFHMPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505567 | |

| Record name | (Cyclopropylmethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40487-93-2 | |

| Record name | (Cyclopropylmethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.